molecular formula C17H13ClF2N2O2 B15005830 N-(4-chloro-2-fluorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-chloro-2-fluorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B15005830
M. Wt: 350.7 g/mol
InChI Key: VYSONEMLCDQZCL-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with chloro and fluoro phenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-chloro-2-fluoroaniline and 4-fluorobenzaldehyde. These compounds undergo a series of reactions, including condensation, cyclization, and amide formation, under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
  • 4-chloro-2-fluorophenyl acetate
  • 5-amino-2-chloro-4-fluorophenol

Uniqueness

This compound stands out due to its unique combination of chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H13ClF2N2O2

Molecular Weight

350.7 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H13ClF2N2O2/c18-11-1-6-15(14(20)8-11)21-17(24)10-7-16(23)22(9-10)13-4-2-12(19)3-5-13/h1-6,8,10H,7,9H2,(H,21,24)

InChI Key

VYSONEMLCDQZCL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)F

Origin of Product

United States

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